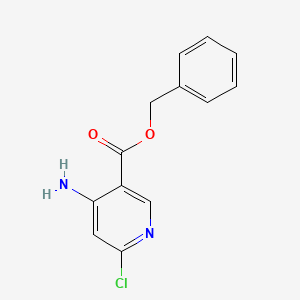

Benzyl 4-amino-6-chloronicotinate

Description

Benzyl 4-amino-6-chloronicotinate is a nicotinic acid derivative featuring a benzyl ester group, an amino substituent at the 4-position, and a chlorine atom at the 6-position of the pyridine ring. This compound is synthesized via reduction of ethyl 4-amino-6-chloronicotinate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding (4-amino-6-chloropyridin-3-yl)methanol, which is subsequently esterified to form the benzyl derivative . The amino and chloro groups confer reactivity for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

benzyl 4-amino-6-chloropyridine-3-carboxylate |

InChI |

InChI=1S/C13H11ClN2O2/c14-12-6-11(15)10(7-16-12)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,16) |

InChI Key |

JVWZGOYYSMTCBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-amino-6-chloronicotinate typically involves the condensation of 4-amino-6-chloronicotinic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-amino-6-chloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield corresponding products.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions include various substituted nicotinates, amides, and arylated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 4-amino-6-chloronicotinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-6-chloronicotinate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl and chloronicotinate moieties can interact with hydrophobic and aromatic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 6-[(4-Chlorobenzyl)Amino]-5-Cyano-2-Phenylnicotinate (CAS 477866-12-9)

Molecular Formula : C₂₂H₁₈ClN₃O₂

Molecular Weight : 391.8 g/mol

Key Features :

- Substituents: 4-Chlorobenzylamino (position 6), cyano (position 5), phenyl (position 2).

- Ester Group : Ethyl (vs. benzyl in the target compound).

Comparison : - The 5-cyano group enhances polarity, which may improve water solubility but reduce membrane permeability.

- The 4-chlorobenzylamino substituent introduces steric bulk and electron-withdrawing effects, influencing binding affinity in enzyme inhibition studies (e.g., acetylcholinesterase) .

Methyl 6-Chloronicotinate

Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol Key Features:

- Substituents : Chloro (position 6), methyl ester (position 3).

- Amino Group Absence: Lacks the 4-amino group critical for hydrogen bonding. Comparison:

- Simpler structure with lower molecular weight, favoring synthetic accessibility.

Methyl 6-Chloro-2-((4-Methoxybenzyl)Amino)Nicotinate (CAS 1356353-33-7)

Molecular Formula : C₁₅H₁₅ClN₂O₃

Molecular Weight : 306.74 g/mol

Key Features :

- Substituents: 4-Methoxybenzylamino (position 2), chloro (position 6).

- Ester Group : Methyl.

Comparison : - Positional isomerism (amino at position 2 vs. 4) alters steric and electronic interactions with target enzymes .

Structural and Functional Analysis (Data Table)

Biological Activity

Benzyl 4-amino-6-chloronicotinate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer effects. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a derivative of chloronicotinate, characterized by the presence of an amino group at the 4-position and a benzyl substituent. The structural formula can be represented as follows:

This compound's structure is significant because it influences its biological activity through interactions with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens, particularly focusing on its efficacy against Mycobacterium tuberculosis (Mtb).

Case Study: Antitubercular Activity

In a study assessing a series of compounds similar to this compound, it was found that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antitubercular drugs like isoniazid. For instance, compounds with halogen substituents on the aromatic ring showed enhanced activity against Mtb, with MIC values as low as 2.7 µM .

| Compound | Structure | MIC (µM) |

|---|---|---|

| This compound | Structure | 2.7 |

| Isoniazid | Structure | 0.5 |

The selectivity of these compounds was also evaluated using Vero and HepG2 cell lines, indicating low cytotoxicity and suggesting a favorable therapeutic index .

Anticancer Activity

This compound has also been studied for its potential anticancer properties. Research indicates that it may inhibit specific cancer cell lines, contributing to its profile as a promising lead compound in cancer therapy.

The anticancer activity is hypothesized to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. For example, one study demonstrated that derivatives of chloronicotinate could inhibit CHK1 activity, which is crucial for DNA damage response mechanisms in cancer cells .

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | CHK1 | <100 |

| Control Compound | CHK1 | <10 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Variations in substituents on the aromatic ring significantly influence both antimicrobial and anticancer activities.

Key Findings from SAR Studies

- Halogen Substituents : The presence of halogens at specific positions enhances antimicrobial potency.

- Amino Group Positioning : The location of the amino group plays a crucial role in modulating biological activity.

- Benzyl Group Influence : The bulky benzyl group contributes to lipophilicity, affecting cell membrane permeability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.